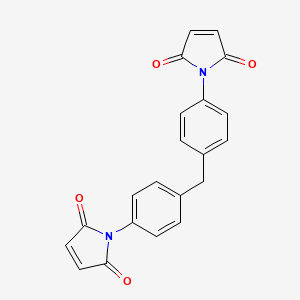

1,4-Phenylenebismaleimide

Description

Properties

IUPAC Name |

1-[4-[[4-(2,5-dioxopyrrol-1-yl)phenyl]methyl]phenyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O4/c24-18-9-10-19(25)22(18)16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)23-20(26)11-12-21(23)27/h1-12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUPVDVFXZDTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30352-38-6 | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1′-(methylenedi-4,1-phenylene)bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30352-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8044381 | |

| Record name | Bismaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(methylenedi-4,1-phenylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13676-54-5 | |

| Record name | Bismaleimidodiphenylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13676-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bismaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013676545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13676-54-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(methylenedi-4,1-phenylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(methylenedi-p-phenylene)bismaleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-BISMALEIMIDO-4,4'-DIPHENYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I67AL345KM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,4-Phenylenebismaleimide chemical structure and properties

An In-depth Technical Guide on 1,4-Phenylenebismaleimide

Introduction

This compound (p-PBM) is a homobifunctional crosslinking reagent widely utilized in polymer chemistry, materials science, and bioconjugation. Its structure features a rigid phenylene core flanked by two reactive maleimide groups.[1][2] The maleimide moieties are highly reactive towards sulfhydryl groups, making p-PBM an effective tool for crosslinking proteins via cysteine residues.[3][4] Furthermore, its thermal stability and ability to undergo various polymerization reactions make it a valuable monomer for the synthesis of high-performance polyimides used in the aerospace and electronics industries.[1][2][5] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, key reactions, and applications for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

This compound consists of a central benzene ring to which two maleimide groups are attached at the para positions (1 and 4). The maleimide rings contain reactive carbon-carbon double bonds that are susceptible to nucleophilic attack.

Caption: Core components of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-[4-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione[6] |

| Synonyms | N,N'-1,4-Phenylenedimaleimide, 1,4-Bismaleimidobenzene, p-Phenylene dimaleimide[1][6] |

| CAS Number | 3278-31-7[3][6] |

| Molecular Formula | C₁₄H₈N₂O₄[4][6] |

| Molecular Weight | 268.22 g/mol [6] |

| SMILES | C1=CC(=CC=C1N2C(=O)C=CC2=O)N3C(=O)C=CC3=O[1][6] |

| InChI | InChI=1S/C14H8N2O4/c17-11-5-6-12(18)15(11)9-1-2-10(4-3-9)16-13(19)7-8-14(16)20/h1-8H[6] |

| InChIKey | AQGZJQNZNONGKY-UHFFFAOYSA-N[6] |

Physicochemical and Spectral Properties

This compound is typically a solid at room temperature with limited solubility in water but better solubility in organic solvents like Dimethyl Sulfoxide (DMSO).[2][3]

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to light yellow solid/powder[1][2] |

| Melting Point | >300 °C[3] |

| Solubility | DMSO, Methanol (Very Slightly)[3] |

| pKa (Predicted) | -1.81 ± 0.20[3] |

Table 3: Spectral Data Summary

| Technique | Description |

| ¹H NMR | Aromatic proton signals typically appear as a multiplet, while olefinic protons of the maleimide ring also produce characteristic signals.[7] |

| ¹³C NMR | Spectra show distinct peaks for the carbonyl carbons and the sp² hybridized carbons of the aromatic and maleimide rings.[6] |

| FTIR | Key peaks include those for C=O stretching (imide), C=C stretching (alkene), and C-N stretching.[6] |

| UV-VIS | UV-Visible spectral data is available.[6] |

Synthesis and Experimental Protocols

The synthesis of this compound is generally achieved through a two-step process involving the reaction of a diamine with maleic anhydride, followed by a cyclodehydration step.[2]

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general synthesis of bismaleimides.[2][8]

-

Step 1: Formation of the Bismaleamic Acid Intermediate

-

Dissolve 1 mole of p-phenylenediamine in a suitable polar aprotic solvent (e.g., acetone, DMF) in a reaction flask equipped with a stirrer.

-

Slowly add 2 moles of crushed maleic anhydride to the solution in portions while stirring. Maintain the temperature, for instance, at 40°C.[8]

-

Continue stirring the heterogeneous mixture for 1-2 hours to allow for the complete formation of the N,N'-(1,4-phenylene)bis(maleamic acid) intermediate.

-

-

Step 2: Cyclodehydration

-

To the reaction mixture, add a dehydrating agent, such as acetic anhydride, and a catalyst, like sodium acetate or triethylamine.[8]

-

Heat the mixture (e.g., to 60°C) and maintain for several hours (e.g., 4 hours) to facilitate the ring-closing cyclodehydration.[8]

-

After cooling the reaction mixture, precipitate the product by adding a non-solvent like water.

-

Isolate the solid product by filtration, wash thoroughly with water to remove impurities, and dry in a vacuum oven.[8]

-

Key Reactions and Methodologies

The reactivity of this compound is dominated by the electrophilic double bonds of the maleimide rings. These groups readily participate in Michael additions, Diels-Alder cycloadditions, and free-radical polymerizations.[9]

Thiol-Maleimide Michael Addition (Bioconjugation)

This is the most prominent reaction for bioconjugation, where the maleimide acts as a Michael acceptor for a thiol nucleophile, such as the side chain of a cysteine residue in a protein. This reaction is highly specific and efficient under physiological conditions.

Caption: Workflow for protein crosslinking via Michael addition.

Experimental Protocol: Protein Crosslinking

-

Protein Preparation: Dissolve the protein containing accessible cysteine residues in a suitable buffer (e.g., phosphate buffer, pH 7.2) free of thiol-containing reagents.

-

Crosslinker Preparation: Prepare a stock solution of this compound in an organic solvent like DMSO.

-

Conjugation Reaction: Add the crosslinker solution to the protein solution at a desired molar excess.

-

Incubation: Allow the reaction to proceed at room temperature or 4°C for 1-2 hours.

-

Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol, such as 2-mercaptoethanol or L-cysteine.

-

Purification: Remove excess crosslinker and byproducts by dialysis or size-exclusion chromatography.

Diels-Alder Reaction

The maleimide group can act as a dienophile in a [4+2] Diels-Alder cycloaddition with a conjugated diene, such as a furan derivative. This reaction is thermally reversible, allowing for the creation of self-healing and reprocessable thermoset polymers.[10][11] The forward reaction (crosslinking) occurs at moderate temperatures, while the reverse reaction (retro-Diels-Alder or de-crosslinking) is induced at higher temperatures.[10][11]

Caption: Reversible Diels-Alder reaction for thermosets.

Applications

-

Bioconjugation and Drug Development: As a homobifunctional crosslinker, it is used to link proteins to other molecules, study protein-protein interactions, and prepare antibody-drug conjugates (ADCs).[6][12] Its short, rigid phenylene spacer provides defined spatial separation between conjugated molecules.

-

Polymer Chemistry: It serves as a monomer or curing agent for bismaleimide (BMI) resins.[5] These high-performance thermosets are known for their exceptional thermal stability, mechanical strength, and resistance to chemicals, finding use in composites for the aerospace, automotive, and electronics industries.[1][2]

-

Rubber Industry: It can be used as a vulcanizing agent to improve the heat resistance and durability of rubber products.[13][14]

Safety and Handling

This compound is classified as harmful if swallowed.[6]

-

Hazard Statements: H302 (Harmful if swallowed)[6]

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P317 (IF SWALLOWED: Get medical help).[6]

-

Personal Protective Equipment (PPE): It is recommended to handle this chemical with appropriate PPE, including gloves, safety goggles, and a dust mask.[2]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption and degradation.[2][3]

References

- 1. CAS 3278-31-7: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. N,N'-1,4-PHENYLENEDIMALEIMIDE | 3278-31-7 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. This compound | C14H8N2O4 | CID 76765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis, Cure and Thermal Properties of Bismaleimide Resin and Allylnadic-Imide – Oriental Journal of Chemistry [orientjchem.org]

- 8. N,N'-1,3-Phenylene bismaleimide synthesis - chemicalbook [chemicalbook.com]

- 9. Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry - Polymer Innovation Blog [polymerinnovationblog.com]

- 10. Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cross-Linking of Polypropylene via the Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. N,N'-1,3-Phenylene bismaleimide | 3006-93-7 [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 1,4-Phenylenebismaleimide from Maleic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-phenylenebismaleimide, a homobifunctional crosslinking agent. The synthesis is a two-step process commencing with the reaction of p-phenylenediamine and maleic anhydride to form an intermediate, followed by cyclodehydration to yield the final product. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical pathway and experimental workflow.

Overview of the Synthesis

The synthesis of this compound is typically achieved in a two-step reaction. The first step involves the nucleophilic addition of p-phenylenediamine to two equivalents of maleic anhydride to form the intermediate N,N'-(1,4-phenylene)bis(maleamic acid). The second step is the cyclodehydration of this intermediate, usually facilitated by a chemical dehydrating agent like acetic anhydride and a catalyst, to yield the final product, this compound.

Chemical Reaction Pathway

The overall reaction can be visualized as a two-step process:

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established methods for the synthesis of bismaleimides, adapted for the preparation of the 1,4-phenylene isomer.

Step 1: Synthesis of N,N'-(1,4-phenylene)bis(maleamic acid)

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve p-phenylenediamine in a suitable solvent such as acetone or N,N-dimethylformamide (DMF).

-

Separately, dissolve two molar equivalents of maleic anhydride in the same solvent.

-

Slowly add the maleic anhydride solution to the p-phenylenediamine solution with constant stirring at a controlled temperature, typically between 0 and 25°C, to manage the exothermic reaction.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for a period of 2 to 4 hours.

-

The resulting precipitate of N,N'-(1,4-phenylene)bis(maleamic acid) is then collected by vacuum filtration.

-

Wash the collected solid with cold solvent to remove any unreacted starting materials.

-

The intermediate can be dried under vacuum and used in the next step without further purification.

Step 2: Synthesis of this compound

-

To a flask containing the dried N,N'-(1,4-phenylene)bis(maleamic acid), add acetic anhydride (as the dehydrating agent) and a catalytic amount of sodium acetate.

-

Heat the mixture with stirring to a temperature between 60 and 80°C.

-

Maintain this temperature for 2 to 4 hours to ensure complete cyclodehydration. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude this compound.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove acetic acid and any remaining salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water or acetic acid, to obtain the pure this compound.

-

Dry the purified product in a vacuum oven.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the reactants, intermediate, and final product.

| Table 1: Properties of Reactants | ||

| Compound | Maleic Anhydride | p-Phenylenediamine |

| Molecular Formula | C₄H₂O₃ | C₆H₈N₂ |

| Molar Mass ( g/mol ) | 98.06 | 108.14 |

| Appearance | White crystalline solid | White to purple solid |

| Melting Point (°C) | 52-55 | 145-147 |

| Boiling Point (°C) | 202 | 267 |

| Table 2: Properties of Intermediate and Final Product | |

| Compound | N,N'-(1,4-phenylene)bis(maleamic acid) |

| Molecular Formula | C₁₄H₁₂N₂O₆ |

| Molar Mass ( g/mol ) | 304.26 |

| Appearance | Off-white to pale yellow solid |

| Melting Point (°C) | Decomposes |

| Theoretical Yield | Varies depending on conditions |

| Table 3: Spectroscopic Data for this compound | |

| Technique | Characteristic Peaks |

| ¹H NMR (DMSO-d₆, δ ppm) | ~7.20 (s, 4H, Ar-H), ~7.05 (s, 4H, CH=CH) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~170 (C=O), ~135 (CH=CH), ~132 (Ar-C), ~126 (Ar-C) |

| IR (KBr, cm⁻¹) | ~1710 (C=O stretch, imide), ~1390 (C-N stretch), ~830 (p-disubstituted benzene) |

Note: Spectroscopic data are approximate and may vary based on the solvent and instrument used.

Safety and Handling

-

Maleic anhydride is corrosive and can cause severe skin and eye irritation. It is also a respiratory irritant.

-

p-Phenylenediamine is toxic and a known skin sensitizer.

-

Acetic anhydride is corrosive and has a strong, irritating odor.

-

All procedures should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult the primary literature for more specific details and variations of these methods.

A Technical Guide to 1,4-Phenylenebismaleimide: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1,4-Phenylenebismaleimide, a homobifunctional cross-linking reagent and a key monomer in the synthesis of high-performance thermosetting polymers. This document details its chemical identity, physicochemical properties, and significant applications in polymer chemistry and bioconjugation, with a particular focus on its emerging role in the development of antibody-drug conjugates (ADCs). Detailed experimental protocols for its synthesis, the preparation of bismaleimide-based polymers, and its use in protein cross-linking are provided. Furthermore, this guide includes quantitative data on the thermal and mechanical properties of related bismaleimide polymers and illustrative diagrams of key chemical processes and applications.

Chemical Identification

-

IUPAC Name: 1-[4-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione[1]

-

Synonyms: N,N'-(1,4-Phenylene)dimaleimide, p-Phenylene dimaleimide[2][3]

-

Molecular Weight: 268.23 g/mol [2]

Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 203-204 °C | [6] |

| Solubility | Insoluble in water. Soluble in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile. | [5] |

Applications in Polymer Science

This compound is a crucial monomer in the production of polyimides and bismaleimide (BMI) resins. These materials are known for their exceptional thermal stability, mechanical strength, and resistance to chemical degradation, making them suitable for applications in the aerospace, electronics, and automotive industries as high-temperature adhesives, composites, and coatings.[5]

Thermal and Mechanical Properties of Bismaleimide-Based Polymers

The following table summarizes the thermal and mechanical properties of various bismaleimide polymers. While not all data pertains directly to polymers synthesized solely from this compound, it provides a representative overview of the performance characteristics of this class of materials.

| Polymer System | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Reference |

| BMI-NH₂ (BMI-0) | - | >450 | ~80 | ~3.0 | [7] |

| BMI-NH₂ (BMI-ODA) | - | >450 | ~100 | ~3.2 | [7] |

| BMI-NH₂ (BMI-FDA) | - | >450 | ~110 | ~3.5 | [7] |

| BMI-NH₂ (BMI-MT) | - | >450 | ~120 | ~3.8 | [7] |

| Azobenzene Polymer P-1a | - | 363-373 | 31-63 | 1.17-2.20 | [1] |

| Azobenzene Polymer P-2 | - | 298 | 31-63 | 1.17-2.20 | [1] |

Applications in Bioconjugation and Drug Development

The maleimide moieties in this compound are highly reactive towards sulfhydryl groups (thiols) found in cysteine residues of proteins. This specific reactivity makes it a valuable homobifunctional cross-linking agent for studying protein-protein interactions and for the development of antibody-drug conjugates (ADCs).

In the context of ADCs, bismaleimide-based linkers can be used to attach cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells. The use of dual-maleimide linkers allows for the re-bridging of interchain disulfide bonds in antibodies, leading to more homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).

Experimental Protocols

Synthesis of N,N'-m-Phenylenebismaleimide (A Representative Protocol)

This protocol describes the synthesis of the meta-isomer, which follows a similar principle to the para-isomer (this compound).

Materials:

-

m-Phenylenediamine

-

Maleic anhydride

-

Acetone

-

Acetic anhydride

-

Triethylamine

-

Magnesium acetate tetrahydrate

-

Water

Procedure:

-

In a glass flask equipped with a thermometer, mechanical stirrer, and condenser, dissolve 1 part of m-phenylenediamine in 13 parts of acetone.

-

Over a 15-minute period, add 1.92 parts of crushed maleic anhydride to the solution.

-

Stir the heterogeneous reaction mixture at 40°C for 1 hour.

-

Add 2.44 parts of acetic anhydride, 0.32 parts of triethylamine, and 0.04 parts of magnesium acetate tetrahydrate all at once.

-

Heat the reaction mixture to 60°C and maintain for 4 hours.

-

Cool the reaction mixture and add 20 parts of water to precipitate the product.

-

Isolate the precipitated product by vacuum filtration.

-

Wash the filter cake with water.

-

Dry the product for 24 hours at 60-70°C in a vacuum oven.[6]

Protein Cross-Linking with a Homobifunctional Cross-linker

This is a general protocol that can be adapted for this compound.

Materials:

-

Protein sample in a suitable buffer (e.g., PBS, pH 7.5)

-

This compound

-

DMSO

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mM).

-

To the protein solution (0.25 to 1 mg/mL), add the cross-linker stock solution to a final concentration of 2 mM.

-

Incubate the reaction mixture for 2 hours on ice.

-

To stop the reaction, add the quenching solution to a final concentration of 20 mM.

-

Incubate for an additional 15 minutes.

-

The cross-linked protein complexes can then be analyzed by methods such as SDS-PAGE, Western blotting, or mass spectrometry.[2]

Visualizations

Caption: Synthesis of this compound.

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. fgsc.net [fgsc.net]

- 3. Cross-linking Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. N,N'-1,3-Phenylene bismaleimide synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 1,4-Bismaleimidobenzene for Researchers and Drug Development Professionals

An Introduction to a Versatile Homobifunctional Crosslinker

1,4-Bismaleimidobenzene, also known as N,N'-(1,4-Phenylene)dimaleimide, is a homobifunctional crosslinking agent widely utilized in bioconjugation, polymer chemistry, and materials science. Its rigid phenyl core and two reactive maleimide groups at the para positions make it a valuable tool for creating stable covalent linkages between molecules, particularly those containing sulfhydryl groups. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its application, and logical workflows for its use in research and drug development.

Core Properties and Specifications

1,4-Bismaleimidobenzene is a solid compound with the chemical formula C₁₄H₈N₂O₄ and a molecular weight of 268.22 g/mol .[1][2] The maleimide groups are highly reactive towards sulfhydryl groups (thiols), forming stable thioether bonds. This specificity makes it an ideal reagent for crosslinking proteins through cysteine residues.

| Property | Value | Reference |

| Synonyms | N,N'-(1,4-Phenylene)dimaleimide, 1,4-Phenylene-bis-maleimide, p-Phenylene dimaleimide | [3][4] |

| CAS Number | 3278-31-7 | [3] |

| Molecular Formula | C₁₄H₈N₂O₄ | [1][2][3][4] |

| Molecular Weight | 268.22 g/mol | [1][2] |

| Appearance | White to light yellow solid | [5] |

| Reactivity | Highly reactive towards sulfhydryl (thiol) groups | [3] |

Key Applications in Research and Drug Development

The primary application of 1,4-bismaleimidobenzene in the biomedical field is as a crosslinking agent to study protein-protein interactions, stabilize protein structures, and construct antibody-drug conjugates (ADCs). The defined and rigid spacer arm of the phenylene group provides a fixed distance constraint, which can be valuable for structural biology studies.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 1,4-bismaleimidobenzene and its application in protein bioconjugation.

Synthesis of N,N'-(1,4-Phenylene)dimaleimide

A common method for the synthesis of N,N'-phenylenebismaleimides involves a two-step process starting from the corresponding phenylenediamine and maleic anhydride.

Materials:

-

m-Phenylenediamine (or p-phenylenediamine for the 1,4-isomer)

-

Maleic anhydride

-

Acetone

-

Acetic anhydride

-

Triethylamine

-

Magnesium acetate tetrahydrate (catalyst)

Procedure:

-

Dissolve m-phenylenediamine in acetone in a glass flask equipped with a stirrer, thermometer, and condenser.

-

Gradually add crushed maleic anhydride to the solution over a period of 15 minutes.

-

Stir the resulting heterogeneous mixture at 40°C for 1 hour.

-

Add acetic anhydride, triethylamine, and a catalytic amount of magnesium acetate tetrahydrate to the reaction mixture.

-

Increase the temperature to 60°C and maintain for 4 hours.

-

After cooling the reaction mixture, add water to precipitate the product.

-

Isolate the precipitate by vacuum filtration.

-

Wash the filter cake with water and dry it in a vacuum oven at 60-70°C for 24 hours to obtain N,N'-m-phenylenedimaleimide.[6] A similar procedure can be adapted for the 1,4-isomer using p-phenylenediamine.

Protein-Protein Crosslinking using 1,4-Bismaleimidobenzene

This protocol outlines the general steps for crosslinking two proteins containing accessible sulfhydryl groups.

Materials:

-

Protein 1 (with accessible sulfhydryl groups)

-

Protein 2 (with accessible sulfhydryl groups)

-

1,4-Bismaleimidobenzene

-

Degassed reaction buffer (e.g., PBS, HEPES, Tris, pH 7.0-7.5)[1][3][4]

-

Anhydrous DMSO or DMF

-

Quenching reagent (e.g., a thiol-containing compound like DTT or β-mercaptoethanol)

-

Optional: Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced to expose thiols.[3][4]

Procedure:

-

Protein Preparation:

-

Dissolve the proteins to be crosslinked in a degassed buffer at a concentration of 1-10 mg/mL.[1][4]

-

If necessary, reduce any disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.[3][4] If DTT is used, it must be removed before adding the crosslinker, for example, by dialysis.[3]

-

-

Crosslinker Preparation:

-

Prepare a stock solution of 1,4-bismaleimidobenzene in anhydrous DMSO or DMF at a concentration of 10 mM.[3]

-

-

Crosslinking Reaction:

-

Add the 1,4-bismaleimidobenzene stock solution to the protein mixture. A typical starting molar ratio of crosslinker to total protein is 10:1 to 20:1, but this should be optimized for each specific system.[3]

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[3]

-

-

Quenching the Reaction:

-

Add a quenching reagent to consume any unreacted maleimide groups.

-

-

Analysis:

-

Analyze the reaction products using SDS-PAGE to visualize the formation of crosslinked protein complexes.

-

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Synthesis workflow for 1,4-bismaleimidobenzene.

Caption: General workflow for protein bioconjugation.

Caption: Thiol-maleimide conjugation reaction.

References

- 1. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 2. biotium.com [biotium.com]

- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. fgsc.net [fgsc.net]

- 6. Site-Specific Cross-Linking of Galectin-1 Homodimers via Poly(ethylene glycol) Bismaleimide - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to bismaleimide (BMI) resin chemistry

An In-depth Technical Guide to Bismaleimide (BMI) Resin Chemistry Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Bismaleimide (BMI) Resins

Bismaleimide (BMI) resins are a class of high-performance thermosetting polyimides renowned for their exceptional thermal stability, excellent mechanical properties at elevated temperatures, and good chemical resistance.[1][2] These resins are critical materials in industries where performance under extreme conditions is paramount, such as aerospace, electronics, and automotive manufacturing.[3][4]

The fundamental structure of a BMI monomer consists of two maleimide functional groups connected by an aromatic or aliphatic backbone.[5] This backbone can be tailored to achieve specific properties.[5] Upon heating, the terminal maleimide groups undergo addition polymerization reactions to form a highly cross-linked, three-dimensional network.[5][6] A significant advantage of this curing process is that it does not produce volatile byproducts, which minimizes the formation of voids in the final composite material.[5][6]

Key characteristics of cured BMI resins include:

-

High Thermal Stability: They exhibit high glass transition temperatures (Tg), typically ranging from 230°C to 380°C, and decomposition temperatures often exceeding 400°C.[1][7]

-

Excellent Mechanical Strength: BMI composites deliver high strength, rigidity, and dimensional stability, even at high temperatures.[2][3]

-

Good Electrical Insulation: They possess low dielectric constants and low dielectric loss, making them suitable for high-frequency electronic applications like printed circuit boards (PCBs).[1][8][9]

-

Chemical and Flame Resistance: The highly aromatic and cross-linked structure provides inherent resistance to a wide range of chemicals and makes them naturally flame-retardant.[2][3]

Despite these advantages, unmodified BMI resins are known for their inherent brittleness, which has led to the development of numerous toughening strategies.[9][10]

Synthesis of BMI Monomers

The synthesis of BMI monomers is a relatively straightforward process, most commonly achieved through a two-step reaction involving a diamine and maleic anhydride.[5]

The general synthetic pathway is as follows:

-

Amidation: A diamine is reacted with two equivalents of maleic anhydride in a polar aprotic solvent (like acetone or DMF) to form a bismaleamic acid intermediate.[5][11]

-

Cyclodehydration (Imidization): The bismaleamic acid is then chemically or thermally cyclized to form the bismaleimide. A common method for chemical cyclization involves using a dehydrating agent like acetic anhydride with a catalyst such as sodium acetate.[5][12]

This synthetic versatility allows for the incorporation of various aromatic or aliphatic diamines, enabling the creation of BMI monomers with a wide range of properties.[5]

Curing Chemistry of BMI Resins

The curing of BMI resins involves addition reactions across the carbon-carbon double bonds of the maleimide rings.[6] This process can occur through several mechanisms, which can be used alone or in combination to tailor the final network structure and properties.

Homopolymerization

When heated to high temperatures (typically above 180°C), BMI monomers can undergo free-radical homopolymerization.[5] This reaction leads to the formation of a highly cross-linked and rigid, but often brittle, polymer network. The high cross-link density is responsible for the excellent thermal stability of the cured resin.[9]

Copolymerization and Chain Extension

To mitigate the brittleness of homopolymerized BMI resins, various comonomers are often introduced. These comonomers react with the maleimide groups to create a tougher, more flexible network by extending the polymer chains between cross-links.

-

Michael Addition: This is a common chain extension reaction where a nucleophile, such as a primary or secondary amine, adds across the maleimide double bond.[6][13] Reacting a BMI monomer with a sub-stoichiometric amount of a diamine (like 4,4'-diaminodiphenylmethane, MDA) results in a linear, chain-extended prepolymer.[13] This prepolymer remains thermally curable through the remaining unreacted maleimide groups. This approach significantly improves toughness.[9][14]

-

Ene and Diels-Alder Reactions: Allyl-containing compounds, such as O,O'-diallyl bisphenol A (DABA), are highly effective toughening agents.[15][16] The copolymerization with BMI is complex, involving an "Ene" addition reaction at lower temperatures to form linear chains, followed by a "Diels-Alder" cycloaddition at higher temperatures, which contributes to cross-linking.[6][15] This dual-reaction pathway creates a tough and thermally stable network.

-

Other Reactions: The versatile maleimide group can also participate in cycloaddition and free-radical copolymerization with various other vinyl and allyl monomers.[6][17]

Properties of Cured BMI Resins

The final properties of a cured BMI resin are highly dependent on its specific chemical composition and cure cycle. Formulations are often complex blends of BMI monomers, reactive comonomers, and other additives designed to optimize performance.

Thermal Properties

BMI resins are defined by their ability to perform at high temperatures. Their thermal properties are typically evaluated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[18][19]

| Property | Typical Value Range | Notes | Source |

| Glass Transition Temp. (Tg) | 220 - 380 °C | Tg can be tailored by the backbone structure and cross-link density. | [1][7] |

| Decomposition Temp. (Td, 5%) | > 400 °C | Indicates excellent thermal stability in inert atmospheres. | [1][20] |

| Cure Temperature | 180 - 250 °C | Often requires a higher temperature post-cure to complete the reaction and maximize Tg. | [1] |

Mechanical Properties

Unmodified BMI resins are stiff and strong but brittle. Toughening strategies significantly improve their damage tolerance, which is critical for structural applications.[21]

| Property | Typical Value Range (Neat Resin) | Notes | Source |

| Flexural Strength | 100 - 190 MPa | Can be increased by over 200% with modification. | [9][14] |

| Flexural Modulus | 3.5 - 5.2 GPa | Provides high rigidity. | [9] |

| Fracture Toughness (KIc) | 0.4 - 0.6 MPa·m1/2 | Low for unmodified resins; can be increased to >1.0 MPa·m1/2 with tougheners. | [5] |

| Tensile Strength (CF Composite) | 443 MPa (quasi-isotropic) | Property of a composite laminate, not just the resin. | [22] |

Electrical Properties

The low polarity of the BMI backbone and low moisture absorption contribute to stable and desirable electrical properties, making them ideal for electronic substrates and packaging.[9][23]

| Property | Typical Value Range (@ 1-10 GHz) | Notes | Source |

| Dielectric Constant (Dk) | 2.7 - 3.2 | Low Dk is crucial for high-speed signal transmission. | [5][8][9] |

| Dielectric Loss (Df) | 0.003 - 0.01 | Low Df minimizes signal energy dissipation as heat. | [5][8] |

| Volume Resistivity | > 1015 Ω·m | Indicates excellent insulation capability. | [1][9] |

| Breakdown Strength | ~38 kV/mm | High resistance to electrical breakdown. | [14][24] |

Key Applications

The unique combination of thermal, mechanical, and electrical properties makes BMI resins indispensable in several high-tech fields.

-

Aerospace: Used in carbon fiber reinforced composites for primary and secondary aircraft structures, engine components, nacelles, and missiles, where high-temperature performance and low weight are critical.[2][4][10]

-

Electronics: Employed in the fabrication of high-performance printed circuit boards (PCBs) for servers and telecommunications, as well as in electronic packaging materials that require thermal stability and low dielectric properties for high-frequency applications.[1][4][8]

-

Automotive and Industrial: Utilized for under-the-hood components, high-performance adhesives, and industrial tooling that demand durability under extreme thermal and chemical conditions.[1][2]

Experimental Protocols

Protocol: Synthesis of 4,4'-Bismaleimidodiphenylmethane (BDM)

This protocol describes a common laboratory-scale synthesis of BDM, a foundational BMI monomer.

Materials:

-

4,4'-Diaminodiphenylmethane (MDA)

-

Maleic Anhydride

-

Acetone (anhydrous)

-

Acetic Anhydride

-

Sodium Acetate (fused)

-

Triethylamine (optional catalyst)

-

Deionized Water

Procedure:

-

Amidation: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 0.1 mol of MDA in anhydrous acetone.

-

Cool the solution in an ice bath. Slowly add 0.2 mol of maleic anhydride in several portions while stirring vigorously. Maintain the temperature below 25°C.

-

After the addition is complete, continue stirring the mixture for 2-3 hours at room temperature. The bismaleamic acid intermediate will precipitate as a pale yellow solid.

-

Imidization: To the stirred suspension, add a catalytic amount of fused sodium acetate (~0.02 mol) and 0.5 mol of acetic anhydride.

-

Heat the mixture to reflux (~60°C) and maintain for 2 hours under a nitrogen atmosphere. The solution should become homogeneous as the bismaleimide forms.[12]

-

Isolation: Cool the reaction mixture to room temperature. Pour the solution slowly into a large volume of vigorously stirred ice water to precipitate the crude BDM product.

-

Purification: Filter the yellow precipitate and wash it thoroughly with deionized water, followed by a wash with a dilute sodium bicarbonate solution to remove unreacted acids, and finally with water again until the filtrate is neutral.

-

Dry the purified BDM product in a vacuum oven at 80°C overnight. The final product should be a yellow powder.

Protocol: Curing and Thermal Characterization of a BMI Resin

This protocol outlines a general procedure for curing a BMI formulation and analyzing its thermal properties.

Materials:

-

BMI monomer (e.g., BDM)

-

Comonomer/Toughener (e.g., DABA)

-

Aluminum weighing pans for DSC/TGA

Procedure:

-

Formulation: Prepare the resin mixture by melt blending the BMI monomer and comonomer at a specific molar ratio (e.g., 2:1 BDM:DABA).[16] Blending should be done at a temperature above the melting point of the components (e.g., 120-140°C) until a homogeneous, clear liquid is obtained.

-

Curing:

-

Pour the molten resin into a pre-heated mold.

-

Place the mold in a programmable oven for curing. A typical cure cycle involves several stages: an initial hold at a lower temperature (e.g., 180°C for 1-2 hours), followed by a ramp to a higher temperature (e.g., 210°C for 2 hours).[1]

-

Post-cure: To achieve maximum cross-linking and thermal stability, a post-cure at a higher temperature (e.g., 240-260°C for 4-6 hours) is often required.[16]

-

Allow the cured plaque to cool slowly to room temperature to minimize residual thermal stress.

-

-

Characterization:

-

Differential Scanning Calorimetry (DSC):

-

Prepare a small sample (5-10 mg) of the uncured resin in a sealed aluminum pan.

-

Run a dynamic scan (e.g., from 25°C to 350°C at 10°C/min) to observe the curing exotherm and determine the onset and peak cure temperatures.[18]

-

Prepare a sample of the cured resin. Run a similar scan to determine the glass transition temperature (Tg).

-

-

Thermogravimetric Analysis (TGA):

-

Place a small sample (10-15 mg) of the cured resin in a TGA pan.

-

Heat the sample under a nitrogen atmosphere from room temperature to 800°C at a rate of 10°C/min.

-

Analyze the resulting curve to determine the onset of decomposition (Td) and the char yield at high temperatures.[25]

-

-

References

- 1. anrvrar.in [anrvrar.in]

- 2. The Science of Bismaleimide: Benefits, Applications, and Potential [eureka.patsnap.com]

- 3. What Is BMI Resin? A Complete Guide to Bismaleimide Resins [jotaintl.com]

- 4. What are the applications of Bismaleimide resin in the aerospace? [yangchentech.com]

- 5. scispace.com [scispace.com]

- 6. Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry - Polymer Innovation Blog [polymerinnovationblog.com]

- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 8. Optimized dielectric performance in bismaleimide–triazine resin via a dual-modification strategy for high-frequency electronic packaging - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. orientjchem.org [orientjchem.org]

- 13. scilit.com [scilit.com]

- 14. Characterization of Mechanical, Electrical and Thermal Properties of Bismaleimide Resins Based on Different Branched Structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. dl.asminternational.org [dl.asminternational.org]

- 17. tandfonline.com [tandfonline.com]

- 18. tainstruments.com [tainstruments.com]

- 19. Thermal analysis of bismaleimide matrix resins (Conference) | OSTI.GOV [osti.gov]

- 20. researchgate.net [researchgate.net]

- 21. cpsm.kpi.ua [cpsm.kpi.ua]

- 22. pure.psu.edu [pure.psu.edu]

- 23. revmaterialeplastice.ro [revmaterialeplastice.ro]

- 24. researchgate.net [researchgate.net]

- 25. open.metu.edu.tr [open.metu.edu.tr]

In-Depth Technical Guide: Thermal Stability and Decomposition of 1,4-Phenylenebismaleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of 1,4-Phenylenebismaleimide (1,4-PDM), a key crosslinking agent and monomer used in the synthesis of high-performance thermosetting polymers. Understanding the thermal stability and decomposition behavior of 1,4-PDM is critical for its application in materials science and for ensuring the safety and efficacy of its derivatives in various fields, including drug development where polymer-drug conjugates are utilized.

Core Concepts: Thermal Analysis of this compound

The thermal stability of this compound is primarily evaluated using two key analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the decomposition temperatures, the kinetics of decomposition, and the amount of residual char.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. It is used to determine melting points, glass transition temperatures, and the heat of fusion, as well as to study curing (crosslinking) and decomposition reactions.

Quantitative Thermal Analysis Data

| Parameter | Value | Reference Compound |

| Melting Point (mp) | >300 °C (lit.) | This compound |

| Twt10% (Temperature at 10% weight loss) | 394 °C | N-phenyl maleimide/Styrene/Maleic Anhydride Terpolymer[1] |

| Twt20% (Temperature at 20% weight loss) | 409 °C | N-phenyl maleimide/Styrene/Maleic Anhydride Terpolymer[1] |

| Twt50% (Temperature at 50% weight loss) | 431 °C | N-phenyl maleimide/Styrene/Maleic Anhydride Terpolymer[1] |

| Tmax (Temperature of maximum decomposition rate) | 434 °C | N-phenyl maleimide/Styrene/Maleic Anhydride Terpolymer[1] |

Note: The TGA data presented is for a terpolymer containing N-phenyl maleimide and is intended to be illustrative of the thermal stability of maleimide-containing polymers. The actual decomposition temperatures of pure this compound may vary.

Experimental Protocols

Detailed methodologies for conducting TGA and DSC analyses are crucial for obtaining reproducible and accurate data. The following protocols are based on standard practices for the thermal analysis of polymers and related materials.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass.

-

Sample Preparation: Place a small amount of the this compound powder (typically 5-10 mg) into a clean, tared TGA sample pan (e.g., platinum or alumina).

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition. For studying thermo-oxidative stability, a controlled flow of air or oxygen would be used.

-

Heating Rate: A linear heating rate of 10 °C/min is commonly used.

-

Temperature Range: Heat the sample from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis: Determine the onset of decomposition, temperatures at various percentages of weight loss (e.g., 5%, 10%, 50%), and the temperature of the maximum rate of decomposition (from the derivative of the TGA curve).

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Preparation: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 3-5 mg of this compound powder into a DSC sample pan (e.g., aluminum). Crimp a lid onto the pan to encapsulate the sample. Prepare an empty, sealed pan to be used as a reference.

-

Experimental Conditions:

-

Atmosphere: Purge the DSC cell with an inert gas like nitrogen at a constant flow rate (e.g., 20-50 mL/min).

-

Heating and Cooling Program:

-

First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point to observe the melting endotherm and any curing exotherms. This step also serves to erase the sample's prior thermal history.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to observe any crystallization exotherms.

-

Second Heating Scan: Reheat the sample at the same controlled rate to observe the glass transition temperature (Tg) and melting behavior of the recrystallized material.

-

-

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis: Determine the melting point (peak of the endotherm), heat of fusion (area under the melting peak), and glass transition temperature (midpoint of the step change in the baseline).

Logical Workflow for Thermal Analysis

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

Caption: Logical workflow for the thermal analysis of this compound.

Signaling Pathways and Decomposition Mechanisms

The thermal decomposition of bismaleimides is a complex process involving the cleavage of the imide rings and the degradation of the aromatic backbone. In an inert atmosphere, the primary decomposition pathway is pyrolysis, leading to the formation of various gaseous products and a stable carbonaceous char. In an oxidative environment, the decomposition is more rapid and exothermic due to combustion reactions.

The high thermal stability of this compound can be attributed to the rigidity of the phenylene and maleimide rings. The crosslinked network formed upon curing of bismaleimide resins further enhances this stability, making them suitable for high-temperature applications.

The following diagram illustrates a simplified conceptual pathway of thermal decomposition.

Caption: Conceptual pathways for the thermal decomposition of this compound.

References

An In-depth Technical Guide to the Solubility of 1,4-Phenylenebismaleimide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-Phenylenebismaleimide (1,4-PBM), a key monomer in the synthesis of high-performance polymers. Understanding its solubility is critical for various applications, including polymer synthesis, processing, and material characterization. This document compiles available qualitative solubility information, details a standardized experimental protocol for quantitative solubility determination, and presents a visual workflow to guide researchers.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process, representing the maximum amount of the solid that can dissolve in a given amount of solvent at a specific temperature and pressure to form a saturated solution. For this compound, a relatively rigid and polar molecule, its solubility is influenced by factors such as the polarity of the solvent, temperature, and the presence of specific intermolecular interactions (e.g., hydrogen bonding, dipole-dipole interactions).

Qualitative Solubility of this compound and Related Bismaleimides

Table 1: Qualitative Solubility of Bismaleimide-Related Polymers in Common Organic Solvents

| Solvent Category | Solvent Name | Qualitative Solubility of Related Polymers |

| Polar Aprotic | N-Methyl-2-pyrrolidone (NMP) | Good |

| N,N-Dimethylformamide (DMF) | Good | |

| Dimethyl sulfoxide (DMSO) | Good | |

| N,N-Dimethylacetamide (DMAc) | Good | |

| Polar Protic | Water | Negligible |

| Ethanol | Poor to negligible | |

| Methanol | Poor to negligible | |

| Nonpolar/Weakly Polar | Toluene | Poor to negligible |

| Hexane | Insoluble | |

| Chloroform | Poor |

Note: This table is based on the reported solubility of polymers derived from bismaleimide monomers and serves as a predictive guide for the solubility of this compound. Actual quantitative solubility may vary and should be determined experimentally.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible solubility data for this compound, a standardized experimental protocol is essential. The following methodology is based on the widely accepted isothermal saturation method, followed by gravimetric analysis. This method is robust and can be adapted for various organic solvents.

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or incubator

-

Vials with screw caps

-

Syringe filters (chemically resistant, e.g., PTFE, with a pore size of 0.22 µm or smaller)

-

Syringes

-

Pre-weighed glass vials for drying

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C, 50 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry glass vial. This step is critical to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The melting point of 1,4-PBM is high, but a moderate temperature (e.g., 80-100 °C) under vacuum is recommended.

-

Dry the sample to a constant weight. This is achieved when consecutive weighings (e.g., every 4 hours) show a difference of less than 0.0005 g.

-

The final weight of the vial with the dried solid will give the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Mass of the solvent: Subtract the mass of the dried 1,4-PBM from the initial mass of the filtered solution.

-

Solubility (g/L): Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dried 1,4-PBM in g / Volume of solvent in L)

-

Solubility (mol/L): Convert the solubility from g/L to mol/L using the molecular weight of this compound (268.22 g/mol ).

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the isothermal saturation and gravimetric method.

Navigating the Safe Handling of 1,4-Phenylenebismaleimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety considerations essential for the handling of 1,4-Phenylenebismaleimide (CAS No. 3278-31-7). The information presented herein is intended to equip laboratory personnel with the knowledge necessary to mitigate risks and ensure a safe working environment. This document summarizes key toxicological data, outlines emergency procedures, and provides detailed experimental protocols based on internationally recognized guidelines.

Chemical Identification and Physical Properties

This compound, also known as N,N'-(1,4-phenylene)dimaleimide, is a yellow crystalline powder.[1] It is widely used in the manufacturing of thermally stable polymers and as a crosslinking agent in various industrial applications.[1]

| Property | Value | Reference |

| Chemical Formula | C₁₄H₈N₂O₄ | [2][3] |

| Molecular Weight | 268.22 g/mol | |

| CAS Number | 3278-31-7 | [2][3] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | >300 °C | [4] |

Hazard Identification and Classification

GHS Hazard Classification

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 |

| Warning | H302: Harmful if swallowed[5][6] |

Note: To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[7] There is no specific data available regarding carcinogenicity, mutagenicity, or reproductive toxicity for this compound.

Toxicological Data Summary

Quantitative toxicological data for this compound is limited. The primary toxicological concern identified is acute oral toxicity. For its isomer, 1,3-Phenylenebismaleimide (CAS 3006-93-7), a rat oral LD50 of 1370 mg/kg has been reported.[8] However, no specific LD50 value for the 1,4-isomer is consistently available in the reviewed literature.

| Endpoint | Species | Route | Value | Classification |

| Acute Oral Toxicity | Not Specified | Oral | No specific LD50 available | Category 4: Harmful if swallowed[6] |

| Skin Irritation | Not Specified | Dermal | May cause skin irritation[1][7] | Not Classified |

| Eye Irritation | Not Specified | Ocular | May cause eye irritation[1][7] | Not Classified |

| Skin Sensitization | Not Specified | Dermal | Data not available | Not Classified |

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to safe handling is crucial to minimize exposure risk. The following workflow outlines the recommended procedures for working with this compound.

References

- 1. CAS 3278-31-7: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. usbio.net [usbio.net]

- 4. N,N'-1,4-Phenylenedimaleimide , >98.0%(T)(HPLC) , 3278-31-7 - CookeChem [cookechem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. This compound | C14H8N2O4 | CID 76765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. chembk.com [chembk.com]

Methodological & Application

Application Notes and Protocols for 1,4-Phenylenebismaleimide as a Crosslinking Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Phenylenebismaleimide (1,4-PBM) is a homobifunctional crosslinking agent featuring two reactive maleimide groups connected by a rigid phenylene bridge.[1] This symmetric and electron-deficient structure makes it a highly efficient crosslinker for polymers containing nucleophilic functional groups, primarily thiols and primary amines. The resulting crosslinked materials exhibit enhanced thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide range of applications in materials science and bioconjugation.[1]

The crosslinking reaction proceeds via a Michael addition mechanism, where the nucleophile attacks the carbon-carbon double bond of the maleimide ring, forming a stable covalent thioether or amine linkage.[2] This "click" chemistry reaction is highly specific, particularly for thiols, and can be performed under mild conditions, which is advantageous for biological applications.[1][2]

These application notes provide a comprehensive overview of the use of 1,4-PBM as a crosslinking agent, including its reaction mechanisms, quantitative data on the properties of resulting materials, detailed experimental protocols, and potential applications in drug delivery.

Reaction Mechanisms

The primary mechanism for crosslinking with 1,4-PBM is the Michael addition reaction. The high reactivity of the maleimide group is due to the two electron-withdrawing carbonyl groups, which make the double bond highly susceptible to nucleophilic attack.[2]

Thiol-Maleimide Michael Addition

The reaction between a maleimide and a thiol group is a highly efficient and chemoselective "click" reaction, forming a stable thioether bond.[2] This reaction is approximately 1,000 times faster with thiols than with amines at a neutral pH.[2] The optimal pH range for this reaction is between 6.5 and 7.5.[2] Below this range, the thiol group is less nucleophilic, and above this range, the maleimide ring becomes susceptible to hydrolysis.[2]

References

Application Notes and Protocols for 1,4-Phenylenebismaleimide in Aerospace Composites

Audience: Researchers, scientists, and materials development professionals.

Introduction

Bismaleimide (BMI) resins represent a critical class of high-performance thermosetting polymers utilized extensively in the aerospace industry.[1] Among these, 1,4-Phenylenebismaleimide (1,4-PBM) and its structural isomers serve as key monomers for formulating resin matrices in advanced composite materials. These composites are sought after for applications demanding exceptional thermal and oxidative stability, superior mechanical properties at elevated temperatures, fire resistance, and low moisture absorption, surpassing the performance of conventional epoxy-based systems.[2][3] BMI resins are particularly vital for components in aero-engines, hot-air ducts, and structural elements on military and commercial aircraft that experience continuous use temperatures exceeding 130°C.[4][5]

The curing mechanism of BMIs proceeds through a thermally induced addition polymerization, which avoids the generation of volatile byproducts, resulting in void-free, highly crosslinked polymer networks.[3][6] However, this high crosslink density often leads to inherent brittleness.[1][7] Consequently, significant research has focused on modifying BMI resins to enhance their toughness without compromising their desirable high-temperature characteristics. Common strategies include copolymerization with reactive diluents or chain extension via Michael addition reactions with nucleophiles like aromatic diamines.[6][8]

These application notes provide an overview of the use of phenylenebismaleimide-based resins in aerospace composites, along with detailed protocols for synthesis, composite fabrication, and material characterization.

Key Applications in Aerospace

Composites made from BMI resins are employed in various critical aerospace components where they offer significant weight savings over traditional metal alloys like titanium, coupled with superior performance in extreme environments.[9]

-

Structural Components: Used in primary and secondary aircraft structures such as wings, fuselages, and tail assemblies where a combination of high strength, stiffness, and low weight is paramount.[4][10] The use of BMI composites can lead to a 30-50% reduction in structural mass compared to aluminum panels.[11]

-

High-Temperature Engine Components: Their ability to withstand temperatures exceeding 300°C makes them suitable for manufacturing parts in and around turbine engines, such as nacelles, combustion chambers, and nozzles.[4][12]

-

Thermal Protection Systems: BMI's low thermal expansion coefficient and high-temperature resistance are leveraged in thermal shielding layers and insulation tiles to protect aerospace vehicles from extreme heat during high-speed flight.[4][13]

-

Radomes and Electronic Enclosures: The excellent dielectric properties and thermal stability of BMI resins make them suitable for fabricating radomes and other electronic packaging materials that must be transparent to radar signals while enduring harsh operational conditions.[14]

Data on Material Properties

The properties of BMI resins and their composites can be tailored through formulation with different co-monomers, toughening agents, and reinforcing fibers. The following tables summarize representative quantitative data from various studies on modified BMI systems.

Table 1: Thermal Properties of Modified Bismaleimide Resins

| Resin System | Curing Temperature (°C) | Glass Transition Temp. (T_g) (°C) | 5% Weight Loss Temp. (T_d5) (°C) | Char Yield at 800°C (%) |

| Neat BMI Resin (unmodified) | ~250-350 | > 400 | ~470 | - |

| Vinyl Stilbazole / H795 BMI (1:4 wt ratio) | 197 | 380 | > 400 | 43 |

| BDM/DABPA/BMIX Resin System | - | 274 | 409 | - |

| Perylene-Dicyandiamide (P-DCD) Modified BMI | - | 284 | > 520 | - |

| Alkynyl-Terminated Modifier Blended BMI | 230 | > 380 | 443 | 46.7 |

Note: Data is compiled from multiple sources and specific BMI monomers may vary.[3][7][15][16][17]

Table 2: Mechanical Properties of Modified Bismaleimide Resins and Composites

| Resin/Composite System | Flexural Strength (MPa) | Flexural Modulus (GPa) | Impact Strength (kJ/m²) | Reference |

| Pure BMI (unmodified) | 83.9 | - | - | [18] |

| Michael Addition Modified BMI (with ODA) | 189.9 (126% increase) | - | - | [18] |

| SiC / Modified BMI Composite (27.5 vol% resin) | 109.5 | - | - | [7] |

| Perylene-Dicyandiamide (P-DCD) Modified BMI | 87.1% increase | 44.6% increase | 135.8% increase | [16] |

| Alkynyl-Terminated Modifier (DPEDPE) Blended BMI | - | 4.1 | 19.6 (65% increase) | [17] |

| 0.6 wt% Graphene/COFs Hybrid in BMI | - | - | - | Friction coefficient reduced by 60%[19][20] |

Diagrams: Workflows and Chemical Pathways

The following diagrams illustrate key processes related to the synthesis and application of phenylenebismaleimide resins.

Caption: Synthesis pathway for N,N'-m-phenylenebismaleimide.

Caption: Workflow for fabricating a BMI-based aerospace composite.

References

- 1. fhclxb.buaa.edu.cn [fhclxb.buaa.edu.cn]

- 2. Synthesis, Cure and Thermal Properties of Bismaleimide Resin and Allylnadic-Imide – Oriental Journal of Chemistry [orientjchem.org]

- 3. US4618652A - Process for curing bismaleimide resins - Google Patents [patents.google.com]

- 4. What are the applications of Bismaleimide resin in the aerospace? [yangchentech.com]

- 5. icas.org [icas.org]

- 6. Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry - Polymer Innovation Blog [polymerinnovationblog.com]

- 7. mdpi.com [mdpi.com]

- 8. Analysis of the curing behavior of bismaleimide resins | Semantic Scholar [semanticscholar.org]

- 9. You are being redirected... [toraytac.com]

- 10. spglobal.com [spglobal.com]

- 11. ntrs.nasa.gov [ntrs.nasa.gov]

- 12. dsiac.dtic.mil [dsiac.dtic.mil]

- 13. The Significance of High Temperature Composites in Airborne Systems [mentissciences.com]

- 14. Optimization of Thermal Conductivity of Bismaleimide/h-BN Composite Materials Based on Molecular Structure Design [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Preparation and Tribological Properties of Bismaleimide Matrix Composites Reinforced with Covalent Organic Framework Coated Graphene Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Preparation and Tribological Properties of Bismaleimide Matrix Composites Reinforced with Covalent Organic Framework Coated Graphene Nanosheets - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: 1,4-Phenylenebismaleimide in High-Performance Polymer Synthesis

Introduction

1,4-Phenylenebismaleimide (1,4-PBM) is a thermosetting monomer renowned for its role in the synthesis of high-performance polyimides. These polymers are critical in industries requiring materials that can withstand extreme conditions, such as aerospace, electronics, and automotive manufacturing.[1] The defining features of polymers derived from 1,4-PBM are their exceptional thermal stability, high mechanical strength, low dielectric constant, and excellent chemical resistance.[1][2]

The structure of 1,4-PBM, characterized by a rigid phenyl ring linking two reactive maleimide groups, is the foundation of these properties. The phenyl ring imparts rigidity and thermal stability, while the maleimide groups serve as reactive sites for polymerization and crosslinking. This unique combination allows for the creation of densely crosslinked, three-dimensional polymer networks that are infusible and insoluble in most organic solvents after curing.[3]

The primary polymerization routes involving 1,4-PBM include:

-

Thermal Homopolymerization: Curing at high temperatures leads to a highly crosslinked, brittle network.[3]

-

Michael Addition Polymerization: Chain extension with nucleophiles like diamines or dithiols produces more flexible, tougher polymers known as polyaspartimides.[2][3]

-

Diels-Alder "Click" Reaction: Reaction with dienes can form thermo-reversible crosslinks, opening avenues for self-healing and reprocessable materials.[4]

These versatile reaction pathways allow for the precise tailoring of polymer properties to meet the demands of specific high-performance applications.

Key Polymer Properties and Data

Polymers synthesized using 1,4-PBM and related aromatic bismaleimides exhibit superior thermal and mechanical properties. The data presented below are representative of this class of high-performance polymers.

Table 1: Thermal Properties of Aromatic Bismaleimide-Based Polymers

| Property | Typical Value Range | Significance |

| Glass Transition Temperature (Tg) | > 250 °C (can exceed 400 °C) | Indicates the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. A high Tg is crucial for maintaining mechanical integrity at elevated temperatures.[1] |

| Decomposition Temperature (Td) | 400 - 500 °C (in N₂) | Represents the onset of thermal degradation. High Td values confirm exceptional thermal stability.[5] |

| Curing Temperature | 250 - 350 °C | The temperature range required to initiate the crosslinking (curing) of the maleimide groups.[3] |

Table 2: Mechanical Properties of Aromatic Bismaleimide-Based Polymers

| Property | Typical Value Range | Significance |

| Tensile Strength | 80 - 150 MPa | Measures the maximum stress a material can withstand while being stretched before breaking. High values are indicative of a strong, durable material.[6] |

| Tensile Modulus | 3 - 6 GPa | Represents the material's stiffness. Aromatic polyimides are known for their high rigidity.[1][6] |

| Elongation at Break | 2 - 10% | Indicates the material's ductility. Pure bismaleimide resins are typically brittle (low elongation), but this can be improved through copolymerization, such as Michael addition reactions.[3] |

Visualized Synthesis and Polymerization Workflows

Monomer Synthesis

The synthesis of this compound is typically a two-step process starting from 1,4-phenylenediamine and maleic anhydride.

Caption: Synthesis workflow for this compound (1,4-PBM).

Polymerization via Michael Addition

Michael addition is a key method for creating linear or lightly crosslinked polymers with improved toughness compared to thermally cured homopolymers.

Caption: Experimental workflow for Michael addition polymerization.

Structure-Property Relationship

The molecular structure of 1,4-PBM directly influences the macroscopic properties of the resulting polymers.

Caption: Relationship between 1,4-PBM structure and polymer properties.

Experimental Protocols

Protocol 1: Synthesis of N,N'-(1,4-phenylene)bismaleimide (1,4-PBM)

This protocol describes the two-step synthesis of 1,4-PBM.

Materials:

-

1,4-Phenylenediamine

-

Maleic anhydride

-

Acetone (anhydrous)

-

Acetic anhydride

-

Sodium acetate (fused)

-

Deionized water

Procedure:

Step A: Synthesis of N,N'-(1,4-phenylene)bismaleamic acid

-

Set up a three-necked flask with a mechanical stirrer, thermometer, and nitrogen inlet.

-

Dissolve 1,4-phenylenediamine in anhydrous acetone.

-

Gradually add maleic anhydride (2.1 molar equivalents) to the solution in portions while stirring under a nitrogen atmosphere.

-